Methyl 3-amino-4-(pentan-3-ylamino)benzoate
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Overview
Description
Methyl 3-amino-4-(pentan-3-ylamino)benzoate is an organic compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(pentan-3-ylamino)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form the amino group. The subsequent alkylation with pentan-3-ylamine introduces the desired substituent on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The amino groups in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-amino-4-(pentan-3-ylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(pentan-3-ylamino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of the pentan-3-ylamine substituent.
Methyl 3-amino-4-methylbenzoate: Contains a methyl group instead of the pentan-3-ylamine substituent.
Uniqueness: Methyl 3-amino-4-(pentan-3-ylamino)benzoate is unique due to the presence of the pentan-3-ylamine substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-amino-4-(pentan-3-ylamino)benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(5-2)15-12-7-6-9(8-11(12)14)13(16)17-3/h6-8,10,15H,4-5,14H2,1-3H3 |
InChI Key |
ADEGGSDEYFUBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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